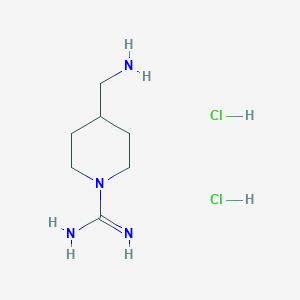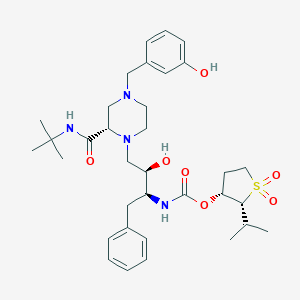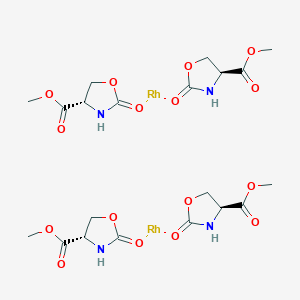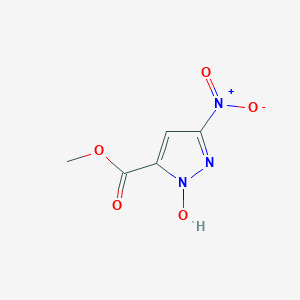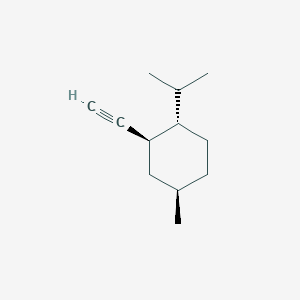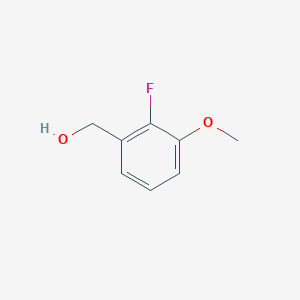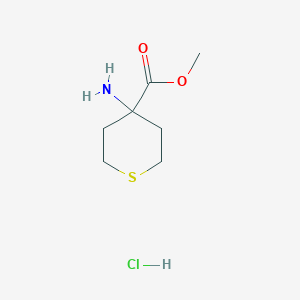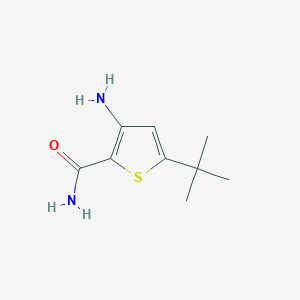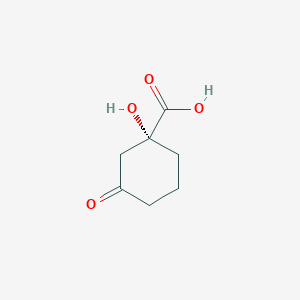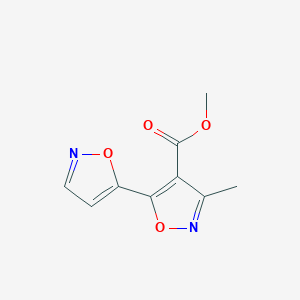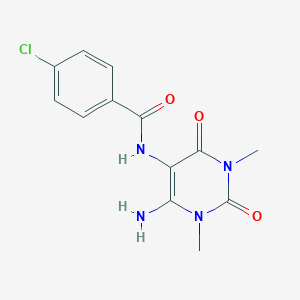
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide, also known as CDK9 inhibitor, is a potent small molecule inhibitor that has gained significant interest in the field of cancer research. It has been shown to have a promising role in the treatment of a variety of cancers, including leukemia, lymphoma, and solid tumors. In
作用機序
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor works by binding to the ATP-binding site of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide, which prevents the phosphorylation of RNA polymerase II and inhibits transcriptional elongation. This results in the downregulation of genes that are critical for cancer cell survival and proliferation. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor has also been shown to inhibit the activity of other CDKs, including CDK1, CDK2, and CDK7, which may contribute to its anti-cancer effects.
生化学的および生理学的効果
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and sensitize cancer cells to other treatments. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor has also been shown to downregulate the expression of genes that are critical for cancer cell survival and proliferation, including MYC, MCL1, and BCL2. In addition, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor has been shown to inhibit the activity of other CDKs, which may contribute to its anti-cancer effects.
実験室実験の利点と制限
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide, which makes it an ideal tool for studying the role of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide in cancer biology. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor has also been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer therapy. However, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor has several limitations for lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate into tumor tissues. In addition, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor may have off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor has shown promising results in preclinical studies and is currently being evaluated in clinical trials. However, there are several future directions that need to be explored. One direction is to identify biomarkers that can predict the response to N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor. Another direction is to explore the combination of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor with other cancer therapies, such as chemotherapy and immunotherapy. In addition, there is a need to develop more potent and selective N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitors that can overcome the limitations of current inhibitors. Overall, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor has the potential to become a valuable tool for cancer research and therapy.
合成法
The synthesis of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor involves a multi-step process that includes the reaction of 4-chlorobenzoyl chloride with 2,6-dioxo-1,3-dimethyl-1H-pyrimidine-4-carboxylic acid, followed by the reaction of the resulting acid chloride with 4-aminobenzamide. The final product is obtained by purification using column chromatography.
科学的研究の応用
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor has shown promising results in preclinical studies and is currently being evaluated in clinical trials. It has been shown to inhibit the growth of cancer cells by blocking the activity of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide, a protein that plays a critical role in the regulation of gene expression. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide is a member of the cyclin-dependent kinase (CDK) family, which is involved in cell cycle regulation and transcriptional control. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and sensitize cancer cells to other treatments.
特性
CAS番号 |
166115-74-8 |
|---|---|
製品名 |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide |
分子式 |
C13H13ClN4O3 |
分子量 |
308.72 g/mol |
IUPAC名 |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide |
InChI |
InChI=1S/C13H13ClN4O3/c1-17-10(15)9(12(20)18(2)13(17)21)16-11(19)7-3-5-8(14)6-4-7/h3-6H,15H2,1-2H3,(H,16,19) |
InChIキー |
YHIJQLWVSUVSHQ-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=C(C=C2)Cl)N |
正規SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=C(C=C2)Cl)N |
同義語 |
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-4-chloro- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B61750.png)
